molecular formula C6H5ClFNO2S B1586153 3-Chloro-2-fluorobenzenesulfonamide CAS No. 351003-58-2

3-Chloro-2-fluorobenzenesulfonamide

Cat. No. B1586153
M. Wt: 209.63 g/mol
InChI Key: HJXNWGNMNKJAEY-UHFFFAOYSA-N
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Description



  • 3-Chloro-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4ClFNO2S. It is a solid substance.

  • Iupac Name: 3-chloro-2-fluorobenzenesulfonamide.

  • Inchi Code: 1S/C6H5ClFNO2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H, (H2,9,10,11).

  • InChI key: HJXNWGNMNKJAEY-UHFFFAOYSA-N.





  • Synthesis Analysis



    • The synthesis of 3-Chloro-2-fluorobenzenesulfonamide involves specific chemical reactions. Unfortunately, I don’t have access to detailed synthetic procedures for this compound.





  • Molecular Structure Analysis



    • Molecular Formula: C6H5ClFNO2S.

    • Average mass: 209.626 Da.

    • Monoisotopic mass: 208.971359 Da.

    • ChemSpider ID: 2058656.





  • Chemical Reactions Analysis



    • 3-Chloro-2-fluorobenzenesulfonamide may participate in various chemical reactions, but specific details are not readily available.





  • Physical And Chemical Properties Analysis



    • Physical Form: Solid.

    • Storage Temperature: Ambient.

    • Safety Information: Warning (H302, H315, H319, H335).




  • Scientific Research Applications

    Synthesis Methods

    • Synthesis of 2-Chloro Enesulfonamides : A novel method for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides (CFBSA) in the presence of Et3N has been described, showcasing the versatility of compounds like 3-Chloro-2-fluorobenzenesulfonamide in chemical synthesis (Zhao, Pu, & Yang, 2017).

    • Aminochlorination of Alkenes : This research developed a catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA), leading to various chloroamines and aziridines, demonstrating the compound's reactivity and regioselectivity (Pu, Zhao, Lu, He, & Yang, 2016).

    • Enantioselective Fluorination : The use of N-fluorobenzenesulfonamide derivatives, including 3-Chloro-2-fluorobenzenesulfonamide, in enantioselective fluorination reactions catalyzed by chiral palladium complexes illustrates its application in producing high-yield and high-selectivity compounds (Wang, Li, Hu, Yang, Wu, & He, 2014).

    Biochemical Applications

    • Carbonic Anhydrase Inhibition : Studies on the binding of fluorobenzenesulfonamide derivatives, including 3-Chloro-2-fluorobenzenesulfonamide, to carbonic anhydrases reveal their potential as inhibitors and provide insights into enzyme-inhibitor interactions (Dugad & Gerig, 1988).

    • Selective Metalation in Medical Research : The selective metalation property of 3-Chloro-2-fluorobenzenesulfonamide derivatives has been utilized in synthesizing potential toxins for suicide gene therapy (Hassan, Parker, Allan, Montgomery, & Secrist, 2003).

    Chemical Characterization and Analysis

    • Structural and Spectroscopic Analysis : Investigations into the crystal structures and spectroscopic characteristics of derivatives like 3-Chloro-2-fluorobenzenesulfonamide provide valuable data on their molecular structure, behavior, and potential applications in various fields (Karabacak, Cinar, Çoruh, & Kurt, 2009).

    Safety And Hazards



    • Buyer should confirm product identity and purity.

    • Sigma-Aldrich sells this product “as-is” without specific warranties.

    • Always follow safety precautions when handling chemicals.




  • Future Directions



    • Research on 3-Chloro-2-fluorobenzenesulfonamide could explore its applications, potential derivatives, and further characterization.




    properties

    IUPAC Name

    3-chloro-2-fluorobenzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJXNWGNMNKJAEY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H5ClFNO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10380906
    Record name 3-chloro-2-fluorobenzenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10380906
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    209.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Chloro-2-fluorobenzenesulfonamide

    CAS RN

    351003-58-2
    Record name 3-Chloro-2-fluorobenzenesulfonamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=351003-58-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-chloro-2-fluorobenzenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10380906
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 351003-58-2
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    P Francotte, AB Nørholm, T Deva, L Olsen… - Journal of Medicinal …, 2014 - ACS Publications
    Two 4-ethyl-substituted pyridothiadiazine dioxides belonging to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators were …
    Number of citations: 26 pubs.acs.org
    N Halland, F Schmidt, T Weiss, Z Li… - Journal of Medicinal …, 2021 - ACS Publications
    The serine/threonine kinase SGK1 is an activator of the β-catenin pathway and a powerful stimulator of cartilage degradation that is found to be upregulated under genomic control in …
    Number of citations: 5 pubs.acs.org
    SL Johnson, LH Chen, E Barile, A Emdadi… - Bioorganic & medicinal …, 2009 - Elsevier
    We report on the identification of a novel small molecule inhibitor of anthrax lethal factor using a high-throughput screening approach. Guided by molecular docking studies, we carried …
    Number of citations: 35 www.sciencedirect.com
    V Naumchyk, V Andriashvili, D Radchenko, D Dudenko… - 2023 - chemrxiv.org
    The chemoselectivity of halo(het)arene sulfonyl halide aminations is studied thoroughly under parallel synthesis conditions, and the scope and limitations of the method are established. …
    Number of citations: 0 chemrxiv.org

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